molecular formula C15H18FNO2 B6712776 Methyl 2-fluoro-4-[[methyl(2-methylbut-3-yn-2-yl)amino]methyl]benzoate

Methyl 2-fluoro-4-[[methyl(2-methylbut-3-yn-2-yl)amino]methyl]benzoate

Cat. No.: B6712776
M. Wt: 263.31 g/mol
InChI Key: PTNGEBUGRDMECB-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-[[methyl(2-methylbut-3-yn-2-yl)amino]methyl]benzoate is a complex organic compound with a unique structure that includes a fluorinated aromatic ring and an alkyne group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-4-[[methyl(2-methylbut-3-yn-2-yl)amino]methyl]benzoate typically involves multiple steps. One common route starts with the preparation of the fluorinated aromatic ring, followed by the introduction of the alkyne group and the methylamino substituent. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-4-[[methyl(2-methylbut-3-yn-2-yl)amino]methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alkanes or alcohols.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or carboxylic acids, while reduction can produce alkanes or alcohols.

Scientific Research Applications

Methyl 2-fluoro-4-[[methyl(2-methylbut-3-yn-2-yl)amino]methyl]benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-4-[[methyl(2-methylbut-3-yn-2-yl)amino]methyl]benzoate involves its interaction with specific molecular targets. The fluorinated aromatic ring and the alkyne group can interact with enzymes and receptors, modulating their activity. The compound may also participate in covalent bonding with target molecules, leading to changes in their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-fluorobenzoate: A simpler compound with a fluorinated aromatic ring but lacking the alkyne and methylamino groups.

    Methyl 4-aminobenzoate: Contains an amino group on the aromatic ring but lacks the fluorine and alkyne groups.

    Methyl 2-alkynylbenzoate: Features an alkyne group but lacks the fluorine and methylamino groups.

Uniqueness

Methyl 2-fluoro-4-[[methyl(2-methylbut-3-yn-2-yl)amino]methyl]benzoate is unique due to the combination of its fluorinated aromatic ring, alkyne group, and methylamino substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-fluoro-4-[[methyl(2-methylbut-3-yn-2-yl)amino]methyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO2/c1-6-15(2,3)17(4)10-11-7-8-12(13(16)9-11)14(18)19-5/h1,7-9H,10H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNGEBUGRDMECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)N(C)CC1=CC(=C(C=C1)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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